![molecular formula C11H13N5O2 B2821393 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1554287-47-6](/img/structure/B2821393.png)
1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide, also known as HPTC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a triazole derivative that has been synthesized through a number of methods and has shown promising results in various scientific research applications. In
Scientific Research Applications
Metal Ion Chelation
Due to its triazole and hydrazide moieties, HPTC can chelate metal ions. This property is relevant in metal detoxification, environmental remediation, and as a potential treatment for metal-induced toxicity.
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Mechanism of Action
Target of Action
The compound 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide shares structural similarities with known β3-adrenoceptor agonists . The β3-adrenoceptor is a target for drugs used in the treatment of overactive bladder .
Mode of Action
It is suggested that it may act as a β3-adrenoceptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the β3-adrenoceptor can lead to relaxation of the detrusor muscle in the bladder, facilitating urine storage .
Biochemical Pathways
The activation of β3-adrenoceptors is known to affect the signaling pathways in the detrusor muscle cells of the bladder, leading to relaxation of the muscle and increased bladder capacity .
Pharmacokinetics
Similar compounds, such as mirabegron, a β3-adrenoceptor agonist, have been shown to have good oral bioavailability and are metabolized through multiple pathways .
Result of Action
The activation of β3-adrenoceptors by this compound could potentially lead to relaxation of the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing symptoms of overactive bladder .
properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXHNFTEUCIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide |
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